No Detectable Bioactivity in ChEMBL: Differentiation from Active Analogs like 5l
A search of the authoritative ChEMBL 20 database via ZINC20 for CAS 897459-40-4 returned no known activity . This is in stark contrast to synthetically related compounds such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (compound 5l), which demonstrates an IC50 of 1.4 μM against the MDA-MB-231 cancer cell line and selectivity over HepG2 cells (IC50 = 22.6 μM) . The target compound's lack of detectable bioactivity in major public databases is a differentiating feature with implications for its application.
| Evidence Dimension | Bioactivity annotation in public databases |
|---|---|
| Target Compound Data | No known activity (ChEMBL 20) |
| Comparator Or Baseline | Compound 5l: MDA-MB-231 IC50 = 1.4 μM, HepG2 IC50 = 22.6 μM |
| Quantified Difference | Absence of any annotated bioactivity vs. low-micromolar cytotoxicity |
| Conditions | Database annotation for target; cell-based cytotoxicity assays for comparator |
Why This Matters
Procurement of a compound with verified inactive status in public databases is valuable as a negative control or for studying scaffold-specific toxicity absent in active analogs.
- [1] ZINC20 Database. Substance ZINC000001378986. Status: No known activity per ChEMBL 20. View Source
- [2] Ding, H. et al. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules 2012, 17(4), 4703-4716. View Source
